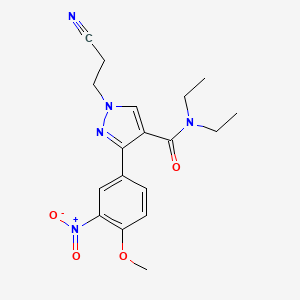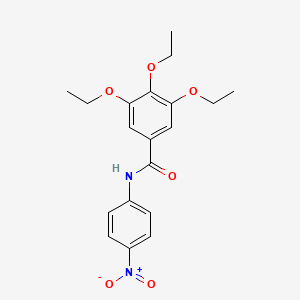
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide (BNPMB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPMB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
科学研究应用
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is overexpressed in many types of cancer. In neuroscience, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used to investigate the effects of PKC inhibition on vascular smooth muscle contraction and relaxation.
作用机制
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. PKC plays a key role in many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting PKC, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide depend on the specific cellular context and the signaling pathways that are affected by PKC inhibition. In cancer cells, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In neurons, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can enhance synaptic plasticity and memory formation by modulating the activity of PKC isoforms. In vascular smooth muscle cells, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can cause relaxation by inhibiting the PKC-mediated phosphorylation of myosin light chain.
实验室实验的优点和局限性
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments is its high potency and specificity for PKC inhibition. N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and optimize the experimental conditions when using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments.
未来方向
There are several future directions for the research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide. One direction is to investigate the role of PKC isoforms in different cellular processes and diseases, and to develop isoform-specific PKC inhibitors. Another direction is to explore the potential therapeutic applications of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and other PKC inhibitors in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of novel synthetic methods for N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and related compounds could lead to the discovery of new PKC inhibitors with improved properties.
In conclusion, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide is a potent and specific inhibitor of PKC that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of PKC in various cellular processes and diseases. However, it is important to consider the advantages and limitations of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments and to optimize the experimental conditions accordingly. Future research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and related compounds could lead to the discovery of new PKC inhibitors with improved properties and therapeutic potential.
合成方法
The synthesis of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide involves the reaction of 2-bromo-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-7-4-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBXQGBJBLXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)



![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)
![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)